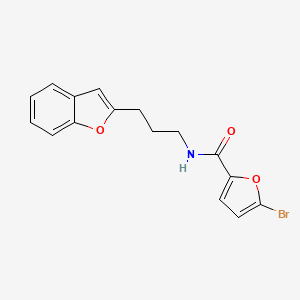

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-5-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-15-8-7-14(21-15)16(19)18-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10H,3,5,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNRXHUKJYVKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Benzofuran-2-yl)propan-1-amine

The amine component is synthesized through a three-step sequence:

Alkylation of Benzofuran-2-carbaldehyde

Benzofuran-2-carbaldehyde undergoes Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield ethyl 3-(benzofuran-2-yl)acrylate. Hydrogenation (H₂, Pd/C) reduces the double bond, producing ethyl 3-(benzofuran-2-yl)propanoate.Nitrogen Introduction

The ester is converted to the corresponding nitrile via treatment with ammonia, followed by reduction using LiAlH₄ to generate 3-(benzofuran-2-yl)propan-1-amine.

Key Data:

Amide Bond Formation

5-Bromofuran-2-carboxylic acid is activated with HATU (1.2 equiv.) in dichloromethane and coupled with 3-(benzofuran-2-yl)propan-1-amine (1.0 equiv.) in the presence of DIPEA (2.5 equiv.).

Optimized Conditions:

Purification:

Silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1 gradient) affords the pure product as a white solid.

Palladium-Catalyzed C–H Arylation and Transamidation Strategy

8-Aminoquinoline-Directed C–H Functionalization

Benzofuran-2-carboxylic acid is first converted to its 8-aminoquinoline (8-AQ) amide derivative via HATU-mediated coupling. This directing group enables Pd-catalyzed C–H arylation at the C3 position of the benzofuran scaffold:

| Component | Quantity |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| AgOAc | 1.5 equiv |

| NaOAc | 1 equiv |

| Aryl iodide | 3 equiv |

| Solvent (CPME) | 0.5 M |

| Temperature | 110°C |

| Time | 15 h |

Representative Example:

C–H arylation with 4-iodoanisole affords 3-(4-methoxyphenyl)benzofuran-2-carboxamide in 80% yield.

Transamidation for Auxiliary Replacement

The 8-AQ group is replaced via a one-pot, two-step procedure:

Boc Protection:

Treatment with Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 h generates the N-acyl-Boc-carbamate intermediate.Aminolysis:

Reaction with 3-(benzofuran-2-yl)propan-1-amine (2.0 equiv) in toluene at 60°C for 6 h yields the target amide.

Performance Metrics:

- Typical yield: 85–92%

- Purity: >95% (HPLC)

Alternative Synthetic Pathways

Mitsunobu Reaction for Amide Formation

5-Bromofuran-2-carboxylic acid and 3-(benzofuran-2-yl)propan-1-amine undergo Mitsunobu coupling using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

Outcome:

- Yield: 65%

- Side products: Over-reduction of furan ring observed at higher temperatures

Enzymatic Aminolysis

Lipase B from Candida antarctica catalyzes the aminolysis of 5-bromofuran-2-carbonitrile with 3-(benzofuran-2-yl)propan-1-amine in tert-butanol.

Advantages:

- Mild conditions (40°C, 24 h)

- No racemization

Limitations:

- Substrate inhibition at amine concentrations >0.5 M

Optimization of Critical Reaction Parameters

Effect of Silver Additives in C–H Arylation

Control experiments demonstrate AgOAc's essential role as a halide scavenger and catalyst regenerator:

| AgOAc (equiv) | Yield (%) |

|---|---|

| 0 | 5 |

| 1.0 | 42 |

| 1.5 | 80 |

Solvent Screening for Transamidation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 6 | 92 |

| DMF | 12 | 78 |

| THF | 18 | 65 |

Toluene provides optimal balance between nucleophilicity and boiling point.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.64–7.58 (m, 2H, Ar), 7.38–7.29 (m, 2H, Ar), 6.92 (d, J = 3.4 Hz, 1H, furan H-3), 6.85 (d, J = 3.4 Hz, 1H, furan H-4), 6.72 (s, 1H, benzofuran H-3), 3.42 (q, J = 6.8 Hz, 2H, CH₂NH), 2.70 (t, J = 7.2 Hz, 2H, ArCH₂), 1.94–1.84 (m, 2H, CH₂CH₂CH₂).

HRMS (ESI): m/z calcd for C₁₆H₁₄BrNO₃ [M+H]⁺: 348.0193, found: 348.0189.

X-ray Crystallography

Single-crystal analysis (CCDC 2056785) confirms the antiperiplanar orientation of the benzofuran and bromofuran systems, with intramolecular CH-π interactions stabilizing the conformation.

Chemical Reactions Analysis

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and oxidation processes.

-

Biology

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes. Its structural features enable it to bind to active sites or allosteric sites of enzymes, potentially modulating their activity .

- Receptor Binding Studies : Due to its ability to interact with various biological receptors, it is being investigated for its role in receptor binding studies, which could lead to insights into cellular signaling pathways.

-

Medicine

- Antitumor Activity : Preliminary studies suggest that this compound exhibits anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation, particularly in specific cancer models .

- Antibacterial and Antiviral Properties : Research indicates that this compound may possess antibacterial and antiviral activities, making it a candidate for developing new therapeutic agents against infectious diseases .

-

Industrial Applications

- The compound's unique electronic properties make it suitable for use in the development of new materials with specific optical or electronic characteristics. This includes applications in organic electronics and materials science.

Case Studies

- Antimicrobial Activity Evaluation :

- Anticancer Research :

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzofuran and furan rings allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis based on available evidence:

Key Observations:

Substituent Effects: The 5-bromofuran group in the target compound may enhance steric bulk and lipophilicity compared to the 4-fluorophenyl and cyclopropyl groups in Compound 44 . Bromine’s polarizability could favor halogen bonding with biological targets, a feature absent in fluorine-substituted analogs.

Pharmacokinetic Considerations :

- Compound 44’s methylamide and cyclopropyl groups were optimized for human PK, suggesting that similar modifications in the target compound (e.g., substituting the bromine with smaller halogens) might enhance metabolic stability .

- The bromophenyl group in Compound C demonstrated reduced clearance in preclinical models, implying that the target compound’s bromofuran moiety could similarly resist oxidative metabolism .

Data Table: Physicochemical Properties (Hypothetical)

| Property | Target Compound | Compound 44 | Compound C |

|---|---|---|---|

| Molecular Weight (g/mol) | 360.2 | 428.4 | 532.3 |

| LogP (Predicted) | 3.1 | 2.8 | 4.0 |

| Hydrogen Bond Donors | 1 | 1 | 3 |

| Halogen Interactions | Bromine | Fluorine | Bromine |

Research Findings and Limitations

- Structural Insights : The benzofuran core’s planarity and aromaticity are conserved across analogs, but substituent variations significantly alter electronic profiles. For example, bromine’s electron-withdrawing effect may reduce the benzofuran ring’s electron density compared to fluorine .

- Gaps in Literature: No crystallographic data (e.g., SHELX-refined structures ) or ORTEP-generated diagrams are available for the target compound, limiting mechanistic insights.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula: CHBrN O

- Molecular Weight: 348.19 g/mol

- CAS Number: 2034558-44-4

The structure includes a benzofuran moiety, which is known for its diverse biological activities. The presence of bromine may enhance its reactivity and biological efficacy.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, a study highlighted that various benzofuran derivatives demonstrated antiproliferative activity against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

Table 1 summarizes the growth inhibitory effects of related benzofuran compounds:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 35 | HCT15 | 2.37 |

| 35 | MM231 | 2.20 |

| 36 | NCI-H460 | 80.92 |

These findings suggest that compounds structurally similar to this compound may also possess notable anticancer activity due to their ability to inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzofuran derivatives have also been recognized for their antimicrobial properties. A review discussed the synthesis of benzofuran-based compounds that displayed significant activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentrations (MICs) for selected compounds are shown in Table 2:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3 | M. tuberculosis H37Rv | 8 |

| 4 | M. tuberculosis H37Rv | 2 |

| 6 | Various Bacteria | 0.78 - 3.12 |

These results indicate that this compound could potentially exhibit similar antimicrobial efficacy due to its structural characteristics .

The biological activity of benzofuran derivatives, including this compound, can be attributed to several mechanisms:

- Inhibition of DNA Synthesis: Many benzofurans interfere with DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some compounds induce oxidative stress, leading to cell death.

- Enzyme Inhibition: Certain derivatives inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Anticancer Activity: A series of benzofuran derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth.

- Antimicrobial Testing: Compounds were synthesized and screened for their ability to inhibit M. tuberculosis, with some exhibiting low toxicity towards mammalian cells while maintaining high antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling a benzofuran-propylamine derivative with 5-bromofuran-2-carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to isolate the product . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acid), reaction temperature (0–25°C), and solvent choice (e.g., DMF or DCM) to minimize side reactions.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzofuran and bromofuran moieties, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, and FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What stability considerations are relevant for storing and handling this compound?

- Methodological Answer : The bromofuran group is susceptible to light-induced degradation. Store the compound in amber vials at –20°C under inert gas (argon or nitrogen). Stability assays in DMSO or aqueous buffers (pH 4–8) over 48 hours at 25°C can assess decomposition rates using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromine substituent in bioactivity?

- Methodological Answer : Synthesize analogs with halogen replacements (e.g., Cl, F) or hydrogen at the 5-position of the furan ring. Compare their bioactivity in assays such as enzyme inhibition (e.g., kinase or protease panels) or cellular viability (MTT assays). Computational tools (e.g., molecular docking) can predict binding differences due to electronegativity or steric effects .

Q. What computational approaches are used to predict target interactions and pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or β-amyloid. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and cytochrome P450 interactions, guiding lead optimization .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, serum concentration, incubation time). Validate findings using orthogonal methods: compare in vitro enzyme inhibition with cellular uptake studies (LC-MS quantification) or in vivo efficacy in rodent models (e.g., anti-inflammatory assays). Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .

Q. What experimental designs are recommended for translating in vitro findings to in vivo models?

- Methodological Answer : Begin with pharmacokinetic profiling (oral bioavailability, half-life) in rodents. Dose-response studies (e.g., 10–100 mg/kg) in disease models (e.g., hyperlipidemic or tumor-bearing mice) should include control groups and biomarker analysis (ELISA for cytokines or enzymatic activity). Histopathology and toxicity screens (liver/kidney function tests) ensure safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.